molecular formula C16H13ClO B502834 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one CAS No. 38018-63-2

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B502834
CAS No.: 38018-63-2
M. Wt: 256.72g/mol
InChI Key: QXADQJCWOIEYOS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-phenyl-2-propen-1-one: Lacks the methyl group on the phenyl ring.

    3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one: Chlorine atom is on the para position of the phenyl ring.

    3-(2-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one: Bromine atom instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and biological activity. The presence of these substituents can affect the compound’s electronic properties and steric interactions, making it distinct from other similar chalcones.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXADQJCWOIEYOS-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.